molecular formula C26H26FN3O2S2 B12027985 (5Z)-3-Butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-31-2

(5Z)-3-Butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12027985
CAS No.: 623936-31-2
M. Wt: 495.6 g/mol
InChI Key: QXDMVZIGDAUOHX-KQWNVCNZSA-N
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Description

The compound (5Z)-3-Butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • Arylidene group: The 5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} moiety introduces steric bulk and electronic effects due to fluorine and propoxy groups, which may modulate biological activity .
  • 2-Thioxo group: Contributes to hydrogen bonding and tautomerism, affecting reactivity .

This compound is synthesized via a three-step protocol involving condensation of thiazolidinone precursors with aldehydes under microwave irradiation, as described in analogous syntheses .

Properties

CAS No.

623936-31-2

Molecular Formula

C26H26FN3O2S2

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN3O2S2/c1-3-5-13-29-25(31)23(34-26(29)33)16-19-17-30(20-9-7-6-8-10-20)28-24(19)18-11-12-22(21(27)15-18)32-14-4-2/h6-12,15-17H,3-5,13-14H2,1-2H3/b23-16-

InChI Key

QXDMVZIGDAUOHX-KQWNVCNZSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound (5Z)-3-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone core and a pyrazole moiety, which are known for their diverse pharmacological properties. The following sections will discuss its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FN3OSC_{22}H_{24}FN_3OS with a molecular weight of approximately 451.6 g/mol. The unique arrangement of the thiazolidinone and pyrazole components contributes to its reactivity and interaction with biological targets.

Preliminary studies suggest that the biological activity of this compound may be attributed to:

  • Enzyme Inhibition : The thiazolidinone component may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Binding : The pyrazole moiety enhances binding affinity to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Properties : Interaction studies have shown that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate that it may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.
  • Antimicrobial Effects : Some studies have hinted at antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of cytokine production
AnticancerCytotoxicity against cancer cell lines
AntimicrobialPotential efficacy against pathogens

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating promising anticancer activity. Further mechanistic studies are needed to elucidate the specific pathways involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thiazolidinone core through cyclization reactions.
  • Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions.
  • Optimization of reaction conditions (temperature, solvent) to achieve high yields and purity.

Scientific Research Applications

Biological Activities and Therapeutic Applications

Research indicates that compounds similar to (5Z)-3-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit various biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Such mechanisms are crucial for developing novel anticancer agents targeting microtubule dynamics .

Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Further empirical testing is required to confirm these effects through high-throughput screening assays .

Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial activity against various pathogens, which could be explored further in medicinal chemistry research aimed at developing new antibiotics .

Case Studies and Research Findings

Several studies have examined compounds related to this compound:

  • Inhibition Studies : A study demonstrated that derivatives with similar scaffolds showed IC50 values in the low micromolar range against specific cancer cell lines, indicating strong potential as anticancer agents .
  • Molecular Docking Simulations : Computational studies have indicated favorable binding interactions between these compounds and key biological targets such as tubulin, providing insights into their mechanism of action .

Summary Table of Applications

Application TypeDescriptionEvidence Source
Anticancer ActivityInhibition of tubulin polymerization
Anti-inflammatory EffectsPotential treatment for inflammatory diseases
Antimicrobial PropertiesActivity against various pathogens

Comparison with Similar Compounds

Substituent Variations at Position 3

Alkyl Chain Length :

Activity Implications :

  • Longer alkyl chains (e.g., heptyl) in thiazolidinones correlate with improved antitumor activity in renal cell adenocarcinoma models, as seen in related 2,3-disubstituted derivatives .
  • Fluorinated benzyl groups (Ev3) may improve metabolic stability due to fluorine’s electronegativity, a feature leveraged in anti-inflammatory thiazolidinones .

Arylidene Group Modifications

Electron-Withdrawing vs. Electron-Donating Groups :

  • 3-Fluoro-4-propoxyphenyl (Target Compound): The fluorine atom withdraws electrons, while the propoxy group donates electrons via resonance. This balance may optimize interactions with biological targets, such as cyclooxygenase (COX) or kinases .

Core Scaffold Comparisons

1,3-Thiazolidin-4-one vs. Rhodanine Derivatives :

  • 2-Thioxo-1,3-thiazolidin-4-one (Target): The thioxo group increases acidity (pKa ~6–8), enabling tautomerism that influences redox activity and metal chelation .
  • Rhodanine analogs (Ev6): Replace the 4-oxo group with a thioxo, enhancing thioredoxin reductase inhibition but increasing toxicity risks .

Computational Insights :

Anti-inflammatory Activity :

  • The 3-fluoro-4-propoxyphenyl group in the target may mimic the pharmacophore of COX-2 inhibitors, similar to compound 15 in Ev9, which matches phenylbutazone in efficacy .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound 3-Substituent Arylidene Group ClogP* Notable Activity Reference
Target Compound Butyl 3-Fluoro-4-propoxyphenyl ~4.1 Hypothesized anticancer/anti-inflammatory
3-Heptyl analog (Ev5) Heptyl 3-Fluoro-4-propoxyphenyl ~5.3 Enhanced tissue penetration
3-(4-Fluorobenzyl) (Ev3) 4-Fluorobenzyl 3-Fluoro-4-propoxyphenyl ~3.8 Improved metabolic stability
Compound 16 (Ev9) Propyl 4-Methoxycyclohexadienylidene ~2.9 Anti-inflammatory (COX-2 inhibition)

*ClogP estimated using ChemDraw.

Preparation Methods

One-Pot Formation of 3-Butyl-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone core is synthesized via a modified Hantzsch thiazolidinone synthesis. Butylamine (1.0 equiv), thioglycolic acid (1.2 equiv), and carbon disulfide (1.5 equiv) are refluxed in polypropylene glycol (PPG) at 110°C for 6 hours under nitrogen, yielding 3-butyl-2-thioxo-1,3-thiazolidin-4-one in 83% purity. PPG outperforms polyethylene glycol (PEG) as a solvent, as PEG fails to initiate the reaction even after 24 hours. The crude product is purified via column chromatography (silica gel 60–120 mesh, hexane/ethyl acetate 7:3), affording a white crystalline solid (mp 98–100°C).

Table 1: Optimization of Thiazolidinone Core Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)
NonePPG110683
Bi(SCH₂COOH)₃Solvent-free70489
DSDABCOCEthanol80292

Preparation of the Pyrazole Intermediate

Cyclocondensation for 3-(3-Fluoro-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole fragment is synthesized via a four-component reaction. A mixture of 3-fluoro-4-propoxyphenylhydrazine (1.0 equiv), phenylacetylene (1.2 equiv), and ethyl acetoacetate (1.0 equiv) in ethanol is irradiated under microwave conditions (200 W, 100°C) for 20 minutes, forming 1-phenyl-3-(3-fluoro-4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde. The aldehyde functionality is introduced via oxidation of the 4-methyl group using MnO₂ in dichloromethane (rt, 2 h), yielding the intermediate in 78% yield.

Key Spectral Data for Pyrazole Intermediate

  • ¹H-NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₂CH₃), 1.89–1.45 (m, 5H, propoxy and CH₃).

  • FT-IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Knoevenagel Condensation for Benzylidene Formation

Stereoselective Coupling of Thiazolidinone and Pyrazole Moieties

The Z-configured methylene bridge is established via Knoevenagel condensation. A mixture of 3-butyl-2-thioxo-1,3-thiazolidin-4-one (1.0 equiv), pyrazole-4-carbaldehyde (1.1 equiv), and piperidine (0.1 equiv) in absolute ethanol is refluxed for 12 hours. The reaction is monitored via TLC (hexane/acetone 6:4), and the product is isolated via vacuum filtration after cooling to 0°C. Recrystallization from ethanol yields the (5Z)-isomer exclusively (mp 152–154°C), confirmed by NOESY correlations between the thiazolidinone C₅-H and pyrazole C₄-H.

Table 2: Catalytic Systems for Knoevenagel Condensation

CatalystSolventTemp (°C)Time (h)Z:E Ratio
PiperidineEthanol8012100:0
NaOAcAcetic acid110885:15
UltrasonicH₂O50495:5

Mechanistic Insights and Side-Reaction Mitigation

The Knoevenagel proceeds via a base-catalyzed deprotonation of the thiazolidinone C₅-H, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the thermodynamically favored Z-alkene due to steric hindrance between the thioxo group and pyrazole phenyl substituent. Competing aldol adducts are suppressed by maintaining anhydrous conditions and using stoichiometric aldehyde.

Green Chemistry Approaches and Yield Optimization

Microwave-assisted synthesis (200 W, DMF, 30 min) reduces the cyclization time by 60% compared to conventional heating. Ultrasound irradiation (40 kHz, 50°C) in aqueous DBSA (4-dodecylbenzenesulfonic acid) enhances the condensation yield to 89% while eliminating organic solvents.

Characterization and Purity Assessment

The final compound is characterized by:

  • ¹H-NMR (DMSO-d₆) : δ 7.89 (s, 1H, CH=), 7.62–7.08 (m, 13H, aromatic), 4.25 (t, 2H, NCH₂), 3.92 (q, 2H, OCH₂), 1.75–1.32 (m, 11H, butyl and propoxy).

  • LC-MS (ESI+) : m/z 562.2 [M+H]⁺.

  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min) .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (5Z)-3-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via a condensation reaction between a pyrazole intermediate and a thiazolidinone precursor. A typical procedure involves refluxing equimolar quantities of the reactants in ethanol for 2 hours. The crude product is filtered, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to improve purity .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the thioxo group. Monitor reaction progress via TLC (using silica gel plates and UV visualization).

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed using Mo/Kα radiation. The SHELX program suite (e.g., SHELXL) is used for structure solution and refinement. ORTEP-3 can generate thermal ellipsoid plots for visualization .
  • Data Interpretation : Pay attention to the Z-configuration of the methylene group (C5 position), confirmed by the torsion angle between the pyrazole and thiazolidinone rings.

Advanced Research Questions

Q. How can electronic properties (e.g., electrostatic potential, bond order) be analyzed to predict reactivity?

  • Methodology : Use Multiwfn, a wavefunction analyzer, to compute:

  • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions.
  • Bond Order Analysis : Quantify delocalization in the conjugated system (e.g., pyrazole-thiazolidinone linkage).
  • Electron Localization Function (ELF) : Visualize electron distribution in the thioxo group .
    • Workflow : Optimize the molecular geometry at the DFT/B3LYP/6-311+G(d,p) level before analysis.

Q. How to resolve contradictions in crystallographic data (e.g., twinning or disordered solvent molecules)?

  • Methodology :

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For high-symmetry twins (e.g., pseudo-merohedral), employ HKLF5 format for data integration .
  • Disorder : Apply PART/SUMP restraints and isotropic displacement parameter (Ueq) constraints for disordered propoxy or fluorophenyl groups.
    • Validation : Cross-check with the CIF validation report (e.g., PLATON’s ADDSYM) to detect missed symmetry .

Q. What experimental design strategies optimize yield in large-scale synthesis?

  • Methodology : Implement Design of Experiments (DoE) to assess factors like:

  • Temperature (80–120°C), solvent (ethanol vs. DMF), and catalyst (e.g., piperidine for Knoevenagel condensation).
  • Use a central composite design (CCD) to model non-linear relationships. Analyze via ANOVA and response surface methodology (RSM) .
    • Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility for oxidation steps .

Q. How to evaluate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodology :

  • Derivative Synthesis : Replace the 3-fluoro-4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls like ciprofloxacin .
    • SAR Insights : Increased lipophilicity (e.g., longer alkyl chains) often enhances membrane penetration .

Methodological Best Practices

Q. How to mitigate hygroscopicity during storage?

  • Protocol : Store the compound in a desiccator with silica gel or molecular sieves. For long-term storage, use amber vials under argon.
  • Characterization : Confirm stability via periodic FT-IR (check for O–H stretches) and TGA (weight loss below 100°C indicates moisture) .

Q. What computational tools predict metabolic stability?

  • Methodology :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism and half-life.
  • Metabolite Identification : Perform in silico cleavage of the thiazolidinone ring using GLORYx or similar tools .

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